molecular formula C16H24ClN B1357247 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride CAS No. 1048649-07-5

2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride

Cat. No. B1357247
M. Wt: 265.82 g/mol
InChI Key: QRBWKGKNIFFPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride, also known as D-cycloserine (DCS), is a synthetic amino acid derivative that has been studied for its potential therapeutic applications in a wide range of neurological and psychiatric disorders. DCS is an NMDA receptor partial agonist, meaning that it binds to and activates the NMDA receptor, but with a weaker effect than glutamate, the primary neurotransmitter that binds to and activates the NMDA receptor. DCS has been studied for its potential to modulate glutamate transmission and to reduce the symptoms of several neurological and psychiatric disorders.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

One area of scientific research involving similar compounds to 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride is the study of DNA binding and cytotoxicity. For instance, Cu(II) complexes with tridentate ligands demonstrated significant DNA binding propensity and minor structural changes in calf thymus DNA. These complexes showed potential in DNA cleavage activity, which could be relevant in the field of genetics and cancer research (Kumar et al., 2012).

Metabolic Pathways and Enzyme Activities

Research on compounds structurally related to 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride includes the exploration of their metabolic pathways and enzyme activities. A study focused on the metabolism of 25I-NBOMe and 25I-NBOH revealed significant insights into the cytochrome P450 enzymes involved. This can aid in understanding how similar compounds are metabolized in the human body (Nielsen et al., 2017).

Synthesis of Nonbenzenoid Analogs

The synthesis of nonbenzenoid analogs, such as 2-(4-Azulenyl)ethanamine derivatives, offers another area of research related to 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride. These compounds have been studied for their potential effects on enzyme activity, demonstrating significant inhibition of cyclic AMP-phosphodiesterase in vitro (Kurokawa, 1983).

Enamine Synthesis

Research into enamines, like the synthesis of 2-(substituted amino)-3,3-dialkylchromanones, provides insights into the chemical properties and potential applications of compounds similar to 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride. These studies explore the reactions and products of different enamines, contributing to a deeper understanding of organic synthesis processes (Dean et al., 1982).

Antibacterial and Antifungal Activities

Investigations into the antibacterial and antifungal activities of novel imines, such as those derived from tryptamine, provide valuable insights. These studies focus on the antimicrobial properties of these compounds, which can have significant implications in medical and pharmaceutical research (Rajeswari & Santhi, 2019).

properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[(2-methylphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N.ClH/c1-14-7-5-6-10-16(14)13-17-12-11-15-8-3-2-4-9-15;/h5-8,10,17H,2-4,9,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBWKGKNIFFPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride

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